2-Bromo-3-(pyridin-3-ylmethoxy)pyridine
Description
Chemical Structure and Properties
2-Bromo-3-(pyridin-3-ylmethoxy)pyridine (CAS: 1065484-77-6) is a brominated heteroaromatic compound with the molecular formula C₁₁H₉BrN₂O and a molecular weight of 265.11 g/mol . The molecule features a pyridine ring substituted at the 2-position with a bromine atom and at the 3-position with a pyridin-3-ylmethoxy group. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
Synthesis
The compound is synthesized via O-alkylation of 2-bromopyridin-3-ol with a brominated pyridinylmethyl group under basic conditions, as demonstrated in the preparation of acetylcholine vesicle ligands (e.g., compound 26b in ) . The pyridinylmethoxy substituent enhances solubility and binding affinity in biological targets, such as acetylcholine receptors.
Properties
IUPAC Name |
2-bromo-3-(pyridin-3-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-11-10(4-2-6-14-11)15-8-9-3-1-5-13-7-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOJBPUJKPSVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=C(N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671836 | |
| Record name | 2-Bromo-3-[(pyridin-3-yl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-76-5 | |
| Record name | 2-Bromo-3-(3-pyridinylmethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-[(pyridin-3-yl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2-Bromo-3-hydroxypyridine Intermediate
A robust and high-yielding method for preparing 2-bromo-3-hydroxypyridine involves the bromination of 3-hydroxypyridine under controlled alkaline conditions:
-
- Aqueous sodium hydroxide (40% w/w) cooled to between -10°C and 0°C using an ice-salt bath.
- Liquid bromine added dropwise to the cooled sodium hydroxide solution.
- 3-Hydroxypyridine dissolved in aqueous sodium hydroxide is then added dropwise into the bromine solution.
- The reaction temperature is maintained between 10°C and 15°C during addition.
- After addition, the mixture is stirred at room temperature for 2.5 to 3 hours.
- The pH is adjusted to neutral (pH 7) using an acid such as sulfuric acid.
- The crude product is recrystallized from 75% ethanol solution to yield 2-bromo-3-hydroxypyridine.
Yields: Typically, this step achieves yields around 70-80% depending on exact conditions (e.g., volumes of solvents, stirring times).
This method benefits from mild reaction conditions, relatively short reaction times, and good reproducibility.
Conversion to 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine
The hydroxyl group on the 2-bromo-3-hydroxypyridine is substituted with a pyridin-3-ylmethoxy group via an etherification reaction:
-
- Sodium metal is dissolved in methanol to generate sodium methoxide.
- The 2-bromo-3-hydroxypyridine intermediate is dissolved in DMF (dimethylformamide).
- The sodium methoxide solution is added dropwise to the DMF solution containing the intermediate.
- The mixture is stirred for 10-15 minutes under reflux conditions.
- Most of the methanol is removed by vacuum distillation.
- Methyl iodide is added to the remaining mixture, and the reaction is stirred overnight at room temperature.
- DMF is removed by vacuum distillation.
- The residue is cooled and extracted with diethyl ether.
- The organic layer is washed with saturated aqueous sodium chloride solution twice, dried over anhydrous sodium sulfate, and purified by distillation.
Yields: This step typically yields 75-80% of the desired 2-bromo-3-methoxypyridine.
Adaptation for this compound:
To obtain the target compound, the methoxy substituent can be replaced or extended by reaction with 3-pyridylmethanol or an equivalent pyridin-3-ylmethoxy source under similar etherification conditions, using base-catalyzed nucleophilic substitution.
Summary of Key Experimental Parameters
| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination to 2-bromo-3-hydroxypyridine | 3-Hydroxypyridine, NaOH (40%), Br2, acid for pH adjust | -10 to 15 | 2.5–3 hours | 70-80 | Recrystallization from 75% ethanol |
| Etherification to 2-bromo-3-methoxypyridine | Sodium in methanol, DMF, methyl iodide | Reflux (methanol) / RT (methyl iodide) | Overnight (methyl iodide step) | 75-80 | Vacuum distillation and ether extraction |
Research Findings and Analysis
- The described method for preparing 2-bromo-3-hydroxypyridine is notable for its mild conditions and relatively high yield compared to earlier methods that suffered from harsh conditions and lower efficiency.
- The sequential bromination under alkaline conditions ensures selective substitution at the 2-position while preserving the hydroxyl group at the 3-position.
- The use of sodium methoxide in methanol with DMF as a solvent facilitates efficient nucleophilic substitution to form the methoxy derivative.
- The final etherification step can be adapted to introduce the pyridin-3-ylmethoxy group by using an appropriate pyridin-3-ylmethanol derivative or similar nucleophile, though specific literature detailing this exact substitution for this compound is limited and may require optimization based on standard etherification protocols.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at position 2 facilitates transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling
This reaction replaces the bromine with aryl or heteroaryl groups using arylboronic acids. For example:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80°C, 12h | 3-(Pyridin-3-ylmethoxy)-2-arylpyridine | 60–75% |
In a study with analogous bromopyridines, Suzuki coupling with electron-deficient arylboronic acids achieved higher yields (75%) compared to electron-rich analogs (60%) due to enhanced oxidative addition kinetics .
Ullmann-Type Coupling
Copper-mediated coupling with aryl halides forms biaryl derivatives:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| CuI, 1,10-Phenanthroline, K₃PO₄, DMF, 110°C, 24h | 2,3-Bis(heteroaryl)pyridine | 50–65% |
The pyridin-3-ylmethoxy group slightly reduces reaction efficiency compared to simpler methoxy derivatives, likely due to steric hindrance.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing pyridine nitrogen activates the bromine for substitution, though the electron-donating methoxy group moderates reactivity:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 120°C, 8h | 2-Piperidino-3-(pyridin-3-ylmethoxy)pyridine | 40% | |
| Sodium Methoxide | MeOH, Reflux, 6h | 2-Methoxy-3-(pyridin-3-ylmethoxy)pyridine | 55% |
Lower yields compared to non-methoxy analogs suggest steric and electronic deactivation by the pyridin-3-ylmethoxy group .
Friedel-Crafts Acylation
In FeBr₃-catalyzed reactions, the bromine participates in tandem oxidation-acylation pathways:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| FeBr₃, O₂, CH₃CN, 80°C, 12h | 2-Aroyl-3-(pyridin-3-ylmethoxy)pyridine | 65% |
Mechanistic studies suggest in situ oxidation of aldehydes to carboxylic acids precedes acylation .
Ru-Catalyzed C–H Activation
Ru(II) catalysts enable direct arylation at position 4 of the pyridine ring:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| [RuCl₂(p-cymene)]₂, AgSbF₆, Toluene, 150°C, 72h | 2-Bromo-3-(pyridin-3-ylmethoxy)-4-arylpyridine | 38–42% |
Reductive Dehalogenation
Hydrogenolysis removes the bromine atom under catalytic hydrogenation:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, 25°C, 6h | 3-(Pyridin-3-ylmethoxy)pyridine | 85% |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine is C₁₁H₁₀BrN₃O, with a molecular weight of approximately 265.12 g/mol. The compound features a bromine atom at the 2-position and a methoxy group linked to a pyridine ring at the 3-position, contributing to its unique reactivity and biological activity.
Organic Synthesis
This compound serves as an essential building block in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including:
- Nucleophilic Substitution : This reaction can lead to the formation of substituted pyridines, which are valuable in pharmaceuticals and agrochemicals.
- Oxidation : The compound can be oxidized to form pyridine N-oxides, which have applications in medicinal chemistry.
- Reduction : Reduction reactions can yield dihydropyridines, which are useful intermediates in organic synthesis.
- Hydrolysis : Hydrolysis can produce 3-hydroxypyridine, expanding its utility in chemical reactions.
Medicinal Chemistry
The compound has shown promise in drug development due to its structural features that allow it to interact with biological targets. Notably:
- Cytochrome P450 Inhibition : Research indicates that this compound can inhibit specific cytochrome P450 enzymes, such as CYP1A2 and CYP2C19, which play crucial roles in drug metabolism. This inhibition suggests potential applications in pharmacology, particularly for drugs that require modulation of metabolic pathways.
Biological Studies
The interactions of this compound with biological molecules are under investigation. Studies focus on:
- Binding Affinity : Research employs techniques like molecular docking to assess the compound's binding affinity to various biological targets.
- Enzyme Activity Modulation : Understanding how this compound influences enzyme activity can provide insights into its therapeutic uses and potential side effects.
Case Study 1: Synthesis of Substituted Pyridines
In a study conducted by researchers at a prominent university, this compound was utilized as a precursor for synthesizing various substituted pyridines. The research demonstrated that the compound could effectively react under mild conditions to yield high-purity products suitable for pharmaceutical applications.
Case Study 2: Pharmacological Evaluation
A pharmacological study evaluated the inhibition of cytochrome P450 enzymes by this compound. Results indicated significant inhibition of CYP1A2 and CYP2C19, suggesting that this compound could influence drug metabolism rates and potentially serve as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and pyridin-3-ylmethoxy group can participate in various binding interactions, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Challenges: Low yields in Sonogashira couplings (e.g., 12% for silole derivatives) due to competing bis-silylation pathways . Demethylation of methoxy groups (e.g., in compound 19f) using BBr₃ or TMSI was unsuccessful, necessitating alternative routes .
Computational Insights :
- DFT studies on rhodium-catalyzed bis-silylation revealed that trans-selectivity arises from steric interactions between the pyridine ring and silicon groups .
Biological Activity
2-Bromo-3-(pyridin-3-ylmethoxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 2-position and a pyridin-3-ylmethoxy group at the 3-position, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 265.11 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The bromine atom and the methoxy group facilitate binding interactions that can modulate enzyme activity, particularly in drug metabolism pathways. It has been shown to inhibit several cytochrome P450 enzymes, including CYP1A2 and CYP2C19, which are crucial for the metabolism of various pharmaceuticals.
Biological Activity Findings
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
- Cytochrome P450 Inhibition : A study demonstrated that this compound significantly inhibited CYP1A2 and CYP2C19 in vitro, suggesting its potential use in pharmacological applications where modulation of drug metabolism is required.
- Molecular Docking Studies : Research utilizing molecular docking techniques revealed that the compound exhibits a strong binding affinity to various biological targets, indicating its potential as a lead compound in drug design.
- Anti-inflammatory Potential : Preliminary studies suggest that this compound may have anti-inflammatory properties due to its ability to modulate pathways associated with inflammatory responses .
Applications in Scientific Research
The compound has several applications in scientific research:
- Chemistry : It serves as an intermediate in synthesizing more complex organic molecules.
- Biology : Used to study biological pathways and interactions due to its ability to interact with biological molecules.
- Pharmacology : Potentially useful in drug design and development due to its inhibition of metabolic enzymes.
Q & A
Q. What are the established synthetic routes for 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine, and how can reaction yields be optimized?
The compound can be synthesized via O-alkylation of a pyridinylmethanol derivative with a brominated pyridine precursor. For example, analogous methods involve reacting 2-bromopyridin-3-ol with alkylating agents like 1-bromo-2-fluoroethane under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization often requires controlling steric hindrance and electronic effects; microwave-assisted synthesis or elevated temperatures (80–100°C) may improve efficiency. Monitoring by TLC or HPLC ensures reaction completion .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridine aromatic protons at δ 7.5–8.5 ppm).
- HRMS : Confirms molecular weight (e.g., [M+H]+ expected at m/z 281.0 for C₁₁H₁₀BrN₂O).
- X-ray crystallography : Resolves stereoelectronic effects using SHELX software for refinement, particularly when crystallized from ethanol/water mixtures .
Q. How can researchers troubleshoot low reactivity in cross-coupling reactions involving this compound?
The bromine substituent is amenable to Suzuki-Miyaura coupling , but steric hindrance from the pyridinylmethoxy group may reduce reactivity. Strategies include:
- Using Pd(PPh₃)₄ or XPhos ligands to enhance catalytic activity.
- Converting the bromine to a boronic ester (e.g., via Miyaura borylation) for alternative coupling pathways .
- Optimizing solvent polarity (toluene/DMF mixtures) and temperature (80–110°C) .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity challenges in functionalizing this compound?
The ortho -directing effect of the methoxy group competes with the meta -directing bromine, leading to mixed regioselectivity in electrophilic substitutions. Computational DFT studies (e.g., Gaussian 09) can model charge distribution to predict reactive sites. For example, the bromine’s electron-withdrawing effect dominates in nitration, directing substituents to the 5-position .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state). Methods include:
- Variable-temperature NMR to detect conformational changes.
- Comparative analysis with density functional theory (DFT)-predicted chemical shifts (e.g., using B3LYP/6-31G* basis sets).
- Re-refinement of X-ray data with SHELXL to validate bond angles/distances .
Q. What strategies mitigate decomposition during storage or reaction conditions?
Q. How does the pyridinylmethoxy group influence biological activity in drug discovery applications?
The group enhances hydrogen-bonding capacity with target proteins (e.g., kinase inhibitors). SAR studies show that replacing the methoxy with bulkier alkoxy groups reduces binding affinity, as demonstrated in analogues tested against acetylcholinesterase .
Methodological Guidance
Q. What computational tools are recommended for modeling the reactivity of this compound?
- Docking studies : AutoDock Vina to predict protein-ligand interactions.
- Reactivity prediction : DFT calculations (Gaussian, ORCA) to map frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .
Q. How to design a crystallization protocol for obtaining high-quality single crystals?
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
